4-Chloro-2-(1-hydroxyethyl)phenol

Description

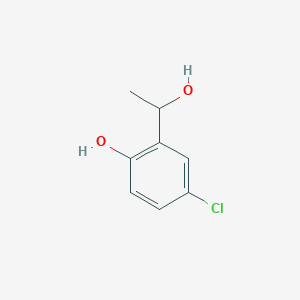

4-Chloro-2-(1-hydroxyethyl)phenol is a chlorinated phenolic compound featuring a hydroxyl group at the para position (C4) and a 1-hydroxyethyl substituent at the ortho position (C2). The hydroxyethyl group (–CH(OH)CH₃) introduces both hydrogen-bonding capacity and moderate hydrophilicity, distinguishing it from simpler chlorophenols. Chlorophenols are widely studied for their roles in pharmaceuticals, agrochemicals, and environmental chemistry, with substituents critically influencing reactivity, toxicity, and biological activity .

Properties

Molecular Formula |

C8H9ClO2 |

|---|---|

Molecular Weight |

172.61 g/mol |

IUPAC Name |

4-chloro-2-(1-hydroxyethyl)phenol |

InChI |

InChI=1S/C8H9ClO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,10-11H,1H3 |

InChI Key |

MMEFEZLZLKQZJO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Cl)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

The table below summarizes key structural analogs and their properties:

Key Observations:

- Hydrophilicity vs. Lipophilicity : The hydroxyethyl group in the target compound likely increases water solubility compared to lipophilic substituents like benzyl (chlorophene) or isopropyl .

- Biological Activity : Oxadiazole derivatives (e.g., compound 6h in ) show potent anticancer activity (PGI = 65.12 for SNB-19 cells), suggesting that electron-withdrawing substituents enhance tubulin binding . Chlorophene’s benzyl group contributes to antimicrobial efficacy but also environmental persistence .

- Environmental Fate: Chlorophenols with bulky substituents (e.g., benzyl in chlorophene) resist microbial degradation but are susceptible to oxidative transformation by manganese oxides, yielding quinones or coupling products . In contrast, FeCl₂ pyrolysis avoids chlorinated products due to rapid HCl release, whereas FeCl₃ generates compounds like 4-chloro-2-(1-methylethyl)phenol .

Toxicity and Environmental Impact

- Chlorophene : Listed by the EPA as an environmental contaminant due to bioaccumulation and toxicity to aquatic life .

- FeCl₃-Mediated Chlorophenols: Pyrolysis with FeCl₃ generates chlorinated products linked to soil and water contamination .

- Hydroxyethyl Substituent : The –CH(OH)CH₃ group may reduce bioaccumulation compared to fully lipophilic substituents, but this requires experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.